5-Bromo-2-adamantanone

Descripción general

Descripción

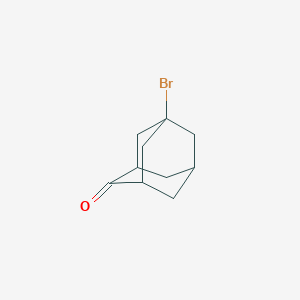

5-Bromo-2-adamantanone is a brominated derivative of adamantanone, characterized by its unique tricyclic structure. The compound has the molecular formula C10H13BrO and a molecular weight of 229.11 g/mol . It is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-adamantanone typically involves the bromination of 2-adamantanone. One common method includes the use of bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The bromination reaction is carefully monitored to prevent over-bromination and ensure the production of high-quality this compound .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes substitution via SN1 or SN2 mechanisms, depending on reaction conditions:

SN1 Mechanism

In polar solvents (e.g., dichloromethane or acetonitrile), 5-bromo-2-adamantanone forms a stable carbocation intermediate due to the rigidity of the adamantane framework . This intermediate reacts with nucleophiles:

- Azidation : Treatment with TMSN₃ and SnCl₄ yields 5-azido-2-adamantanone (93% yield) .

- Hydrolysis : Reaction with water produces 5-hydroxy-2-adamantanone .

SN2 Mechanism

In less polar solvents, direct backside attack occurs, though steric hindrance from the adamantane skeleton reduces efficiency.

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| NaN₃ | 5-Azido | 93 | SnCl₄, CH₂Cl₂ |

| H₂O | 5-Hydroxy | 95 | AgSbF₆, CH₃CN |

| MeOH | 5-Methoxy | 89 | AgSbF₆, MeOH |

Baeyer-Villiger Oxidation

The ketone group undergoes oxidation with H₂O₂ in the presence of Sn-DZ-1 zeolite catalysts , forming lactones or rearranged ketones :

| Substrate | Catalyst | Conversion (%) | Initial Rate (mol h⁻¹ (mol Sn)⁻¹) |

|---|---|---|---|

| This compound | Sn-DZ-1 | 94 | 688 |

| 2-Adamantanone | Sn-DZ-1 | 97 | 866 |

This reaction is sensitive to steric effects, as bulkier substituents reduce catalytic activity .

Radical Nucleophilic Substitution (SRN1)

In liquid ammonia, this compound participates in single-electron transfer (SET) reactions with organostannanes (e.g., Me₃Sn⁻) :

- Mechanism :

- Bromine abstraction generates a radical intermediate.

- Radical combines with nucleophiles (e.g., Me₃Sn⁻) to form substitution products.

| Substrate | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| This compound | Me₃Sn⁻ | 5-Trimethylstannyl | 85 |

Comparison with Halogenated Analogues

The position and type of halogen significantly influence reactivity :

| Compound | Halogen | Reactivity (vs. Br) | Key Reaction |

|---|---|---|---|

| This compound | Br | 1.0 (reference) | SN1, BV oxidation |

| 5-Chloro-2-adamantanone | Cl | 0.8 | Slower SN1 |

| 1-Bromoadamantane | Br | 1.2 | Faster SN1 |

Bromine’s polarizability and moderate leaving-group ability balance reactivity and stability .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-Bromo-2-adamantanone has the molecular formula and features a cage-like structure typical of adamantane derivatives. The presence of the bromine atom at the 5-position enhances its reactivity, making it a valuable intermediate in organic synthesis. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are commonly employed to confirm its structure and purity .

Medicinal Chemistry Applications

This compound exhibits promising biological activities, particularly in the realms of antiviral and antimicrobial research. Its structural similarity to other adamantane derivatives allows it to interact effectively with various biological targets:

- Antiviral Activity : Similar compounds have been shown to inhibit viral replication, particularly in influenza viruses. This compound's potential as an antiviral agent is under investigation, with preliminary studies suggesting it may influence cellular processes related to viral infections .

- Antimicrobial Properties : The compound's unique structure may confer antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .

Comparative Analysis with Related Compounds

The following table compares this compound with other structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Adamantanone | No halogen substituent | Basic structure without bromination |

| 5-Chloro-2-adamantanone | Chlorine instead of bromine | Slightly different reactivity due to chlorine |

| 1-Bromoadamantane | Bromine at the first position | Different position affects reactivity |

| 1-Iodo-2-adamantanone | Iodine substituent | Heavier halogen may alter biological activity |

This comparison highlights the unique reactivity profile of this compound due to its specific bromination at the 5-position.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with biological systems:

- Antiviral Mechanisms : Research indicates that compounds similar to this compound can inhibit viral entry into host cells by interfering with viral proteins . This suggests a potential pathway for further exploration in drug development.

- Biological Pathway Modulation : Investigations into how this compound modifies biological pathways reveal its potential to enhance the efficacy of existing drugs through synergistic effects .

Mecanismo De Acción

The precise mechanism of action for 5-Bromo-2-adamantanone is not fully understood. it is postulated that the compound functions as a proton donor. By donating a proton to the substrate, this protonation reaction is believed to facilitate the formation of a wide range of organic compounds . The molecular targets and pathways involved in these reactions are still under investigation.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Bromoadamantan-4-one

- 5-Bromotricyclo[3.3.1.13,7]decanone

- 2-Bromo-2-methyladamantane

Uniqueness

5-Bromo-2-adamantanone is unique due to its specific bromination at the 5-position, which imparts distinct reactivity and stability compared to other brominated adamantane derivatives. This unique structure allows for selective functionalization and diverse applications in various fields .

Actividad Biológica

5-Bromo-2-adamantanone is a halogenated derivative of adamantanone characterized by its unique cage-like structure, which significantly influences its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antimicrobial and antiviral properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₃BrO. The presence of a bromine atom at the 5-position enhances its reactivity and biological interactions. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial activity against several bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of specific pathogens, suggesting its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

The above table summarizes the antibacterial efficacy of this compound against selected strains, highlighting its potential utility in clinical settings.

Antiviral Activity

In addition to its antibacterial properties, preliminary studies suggest that this compound may possess antiviral activity . Its structural similarity to other adamantane derivatives allows it to interact with viral proteins, potentially inhibiting viral replication . Further research is needed to elucidate the specific mechanisms through which this compound exerts its antiviral effects.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound can interact with various biological targets, influencing cellular processes such as:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Cell Signaling Modulation : It can affect signaling pathways critical for cell proliferation and survival, such as the Wnt/β-catenin and NF-κB pathways.

Case Studies

- Antibacterial Efficacy Study : A study conducted on the antibacterial effects of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The findings suggested that the compound could be developed into a novel antibiotic agent.

- Antiviral Research : In vitro studies have indicated that this compound may inhibit the replication of certain viruses by interfering with their ability to bind to host cells. This property positions it as a candidate for further exploration in antiviral drug development .

Synthesis and Derivatives

The synthesis of this compound typically involves bromination of 2-adamantanone under controlled conditions. Various methods have been reported, including phase-transfer catalysis and direct bromination techniques.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Adamantanone | No halogen substituent | Basic structure without bromination |

| 5-Chloro-2-adamantanone | Chlorine instead of bromine | Slightly different reactivity due to chlorine |

| 1-Bromoadamantane | Bromine at the first position | Different position affects reactivity |

| 1-Iodo-2-adamantanone | Iodine substituent | Heavier halogen may alter biological activity |

This table illustrates how the unique bromination at the 5-position of this compound differentiates it from other related compounds, influencing its reactivity and biological applications.

Propiedades

IUPAC Name |

5-bromoadamantan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEWIOREYPSNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343609 | |

| Record name | 5-Bromo-2-adamantanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20098-20-8 | |

| Record name | 5-Bromo-2-adamantanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20098-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-adamantanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding 5-Bromoadamantan-2-one in the leaf extracts of these tree species?

A1: The research paper primarily focuses on characterizing the pollen morphology and identifying bioactive compounds in leaf extracts of various tree species in Uzbekistan []. While the presence of 5-Bromoadamantan-2-one is noted through GC-MS analysis, the study does not delve into the specific significance or potential biological activity of this compound. Further research is required to understand its role in these plants and its potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.